

(R)-YNT-3708: A Groundbreaking Selective Agonist for Orexin 1 Receptor

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Compound of Interest

Compound Name: (R)-YNT-3708

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In the landscape of orexin receptor modulation, the quest for selective compounds has been a significant challenge. The recent development of **(R)-YNT-3708** marks a pivotal moment, as it is the first reported potent and selective agonist for the orexin 1 receptor (OX1R).^{[1][2][3]} This breakthrough provides researchers and drug development professionals with a crucial tool to dissect the specific physiological roles of OX1R and to explore its therapeutic potential in various disorders. This guide offers a comprehensive comparison of **(R)-YNT-3708**'s selectivity for OX1R versus the orexin 2 receptor (OX2R), supported by experimental data and detailed methodologies.

Unprecedented Selectivity Profile

(R)-YNT-3708 exhibits a remarkable preference for OX1R over OX2R. This selectivity is quantified by its half-maximal effective concentration (EC₅₀), which is significantly lower for OX1R, indicating higher potency at this receptor subtype.

Compound	Receptor	EC50 (nM)	Selectivity (OX2R/OX1R EC50 Ratio)	Compound Type
(R)-YNT-3708	OX1R	7.48	22.5	Selective Agonist
OX2R	168			
Orexin-A	OX1R	~1-20	~1	Endogenous Agonist
OX2R	~1-20			
Orexin-B	OX1R	~200-500	~0.1	Endogenous Agonist
OX2R	~20-50			
Suvorexant	OX1R	-	Dual Antagonist	Dual Antagonist
OX2R	-			
Almorexant	OX1R	-	Dual Antagonist	Dual Antagonist
OX2R	-			
TAK-925	OX1R	>30,000	>5000	Selective OX2R Agonist
OX2R	5.5			
TAK-861	OX1R	>7,500	>3000	Selective OX2R Agonist
OX2R	2.5			

Note: EC50 values for Orexin-A and Orexin-B can vary depending on the assay system. Ki values for dual antagonists are not directly comparable to EC50 values of agonists.

Experimental Protocols

The determination of the potency and selectivity of compounds like **(R)-YNT-3708** relies on robust in vitro assays. The following are detailed methodologies for two key experiments.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium ($[Ca^{2+}]_i$) following receptor activation, a hallmark of Gq-coupled GPCRs like OX1R and OX2R.

Objective: To determine the concentration-response curves and EC50 values of **(R)-YNT-3708** at human OX1R and OX2R.

Materials:

- HEK293 cells stably expressing human OX1R or OX2R.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Probenecid.
- **(R)-YNT-3708** and other test compounds.
- A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).

Procedure:

- **Cell Culture:** Plate the HEK293-OX1R and HEK293-OX2R cells in 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
- **Dye Loading:** Remove the culture medium and load the cells with the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer with probenecid) for 1 hour at 37°C. Probenecid is included to prevent dye leakage from the cells.
- **Compound Preparation:** Prepare serial dilutions of **(R)-YNT-3708** and control compounds in the assay buffer.
- **Assay Measurement:**
 - Place the cell plate in the fluorescence plate reader.

- Establish a baseline fluorescence reading.
- Add the compound dilutions to the wells.
- Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes. The increase in fluorescence corresponds to the rise in intracellular calcium.
- Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (K_i) of **(R)-YNT-3708** for OX1R and OX2R.

Materials:

- Cell membranes prepared from cells expressing OX1R or OX2R.
- Radioligand specific for orexin receptors (e.g., [3H]-SB-674042 for OX1R).
- Unlabeled competitor compounds, including **(R)-YNT-3708**.
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

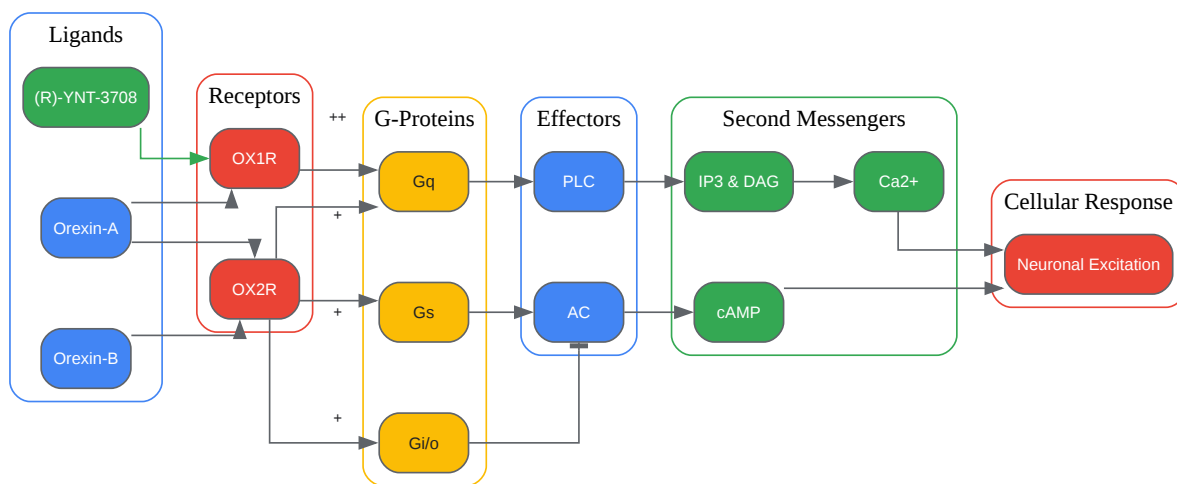
Procedure:

- Incubation: In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (**(R)-YNT-3708**).

- **Equilibrium:** Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
- **Filtration:** Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
- **Washing:** Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- **Counting:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** The amount of bound radioligand is plotted against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The K_i value (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

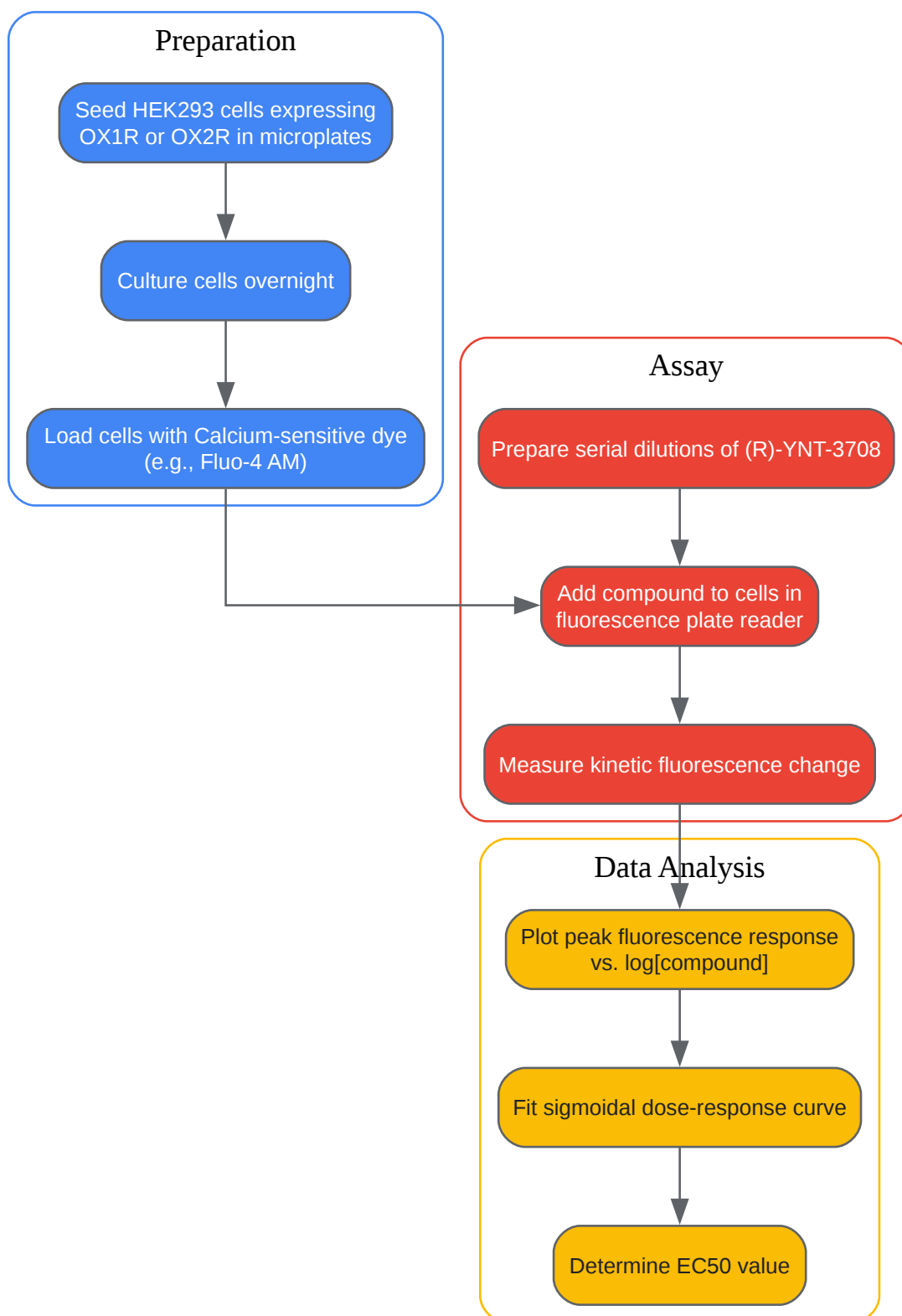
Visualizing the Mechanisms

To better understand the context of **(R)-YNT-3708**'s action, the following diagrams illustrate the orexin signaling pathway and the experimental workflows.



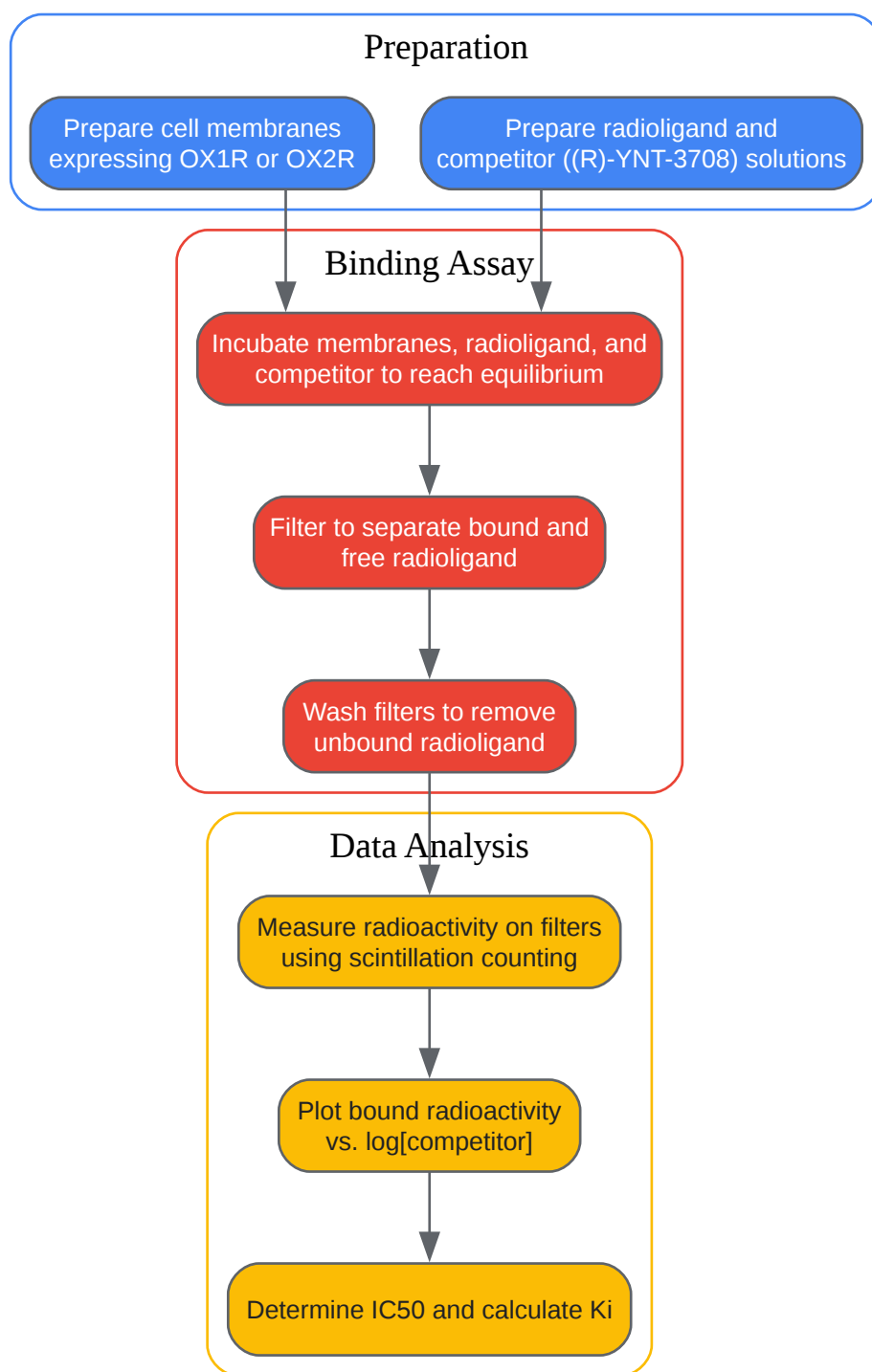
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Caption: Orexin Receptor Signaling Pathways.



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Caption: Calcium Mobilization Assay Workflow.



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Caption: Radioligand Binding Assay Workflow.

Conclusion

(R)-YNT-3708 represents a significant advancement in the field of orexin research. Its high selectivity for OX1R provides an invaluable pharmacological tool for elucidating the distinct physiological functions mediated by this receptor. This selective agonist holds promise for the development of novel therapeutics targeting pathways specifically modulated by OX1R, potentially offering more precise treatments with fewer off-target effects compared to dual orexin receptor modulators. Further research utilizing **(R)-YNT-3708** will undoubtedly deepen our understanding of the orexin system and its role in health and disease.

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